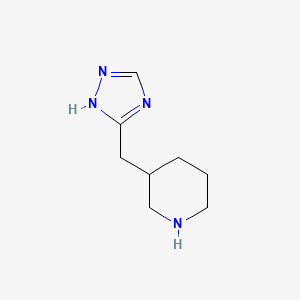
methyl (3S)-pyrrolidine-3-carboxylate; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-pyrrolidine-3-carboxylate; trifluoroacetic acid is a compound that combines the properties of a pyrrolidine derivative and trifluoroacetic acid. Pyrrolidine derivatives are known for their applications in pharmaceuticals and organic synthesis, while trifluoroacetic acid is widely used in organic chemistry for its strong acidic properties and ability to introduce trifluoromethyl groups into molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-pyrrolidine-3-carboxylate typically involves the esterification of (3S)-pyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. Trifluoroacetic acid can be synthesized by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination process, which is efficient and scalable. The production of methyl (3S)-pyrrolidine-3-carboxylate on an industrial scale would likely involve similar esterification processes, optimized for large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Trifluoroacetic acid is known for its strong acidic properties and can participate in reactions such as:
Acylation: It can act as an acylating agent in the presence of catalysts like trifluoromethanesulfonic acid.
Deprotection: It is commonly used to remove protecting groups in peptide synthesis.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-pyrrolidine-3-carboxylate and trifluoroacetic acid have diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl (3S)-pyrrolidine-3-carboxylate involves its interaction with biological targets, potentially affecting enzyme activity or receptor binding. Trifluoroacetic acid exerts its effects through its strong acidic properties, which can protonate various functional groups, leading to changes in molecular structure and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: Similar to other perfluorinated acids like perfluorooctanoic acid and perfluorononanoic acid.
Pyrrolidine derivatives: Similar to other nitrogen-containing heterocycles like piperidine and morpholine.
Uniqueness
Methyl (3S)-pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Trifluoroacetic acid is unique for its strong acidity and ability to introduce trifluoromethyl groups, making it valuable in various chemical transformations .
Eigenschaften
IUPAC Name |
methyl pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZSGCGCUBPXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)
![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)

![2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)


![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)




![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)

